N~1~-methylnorvalinamide

Description

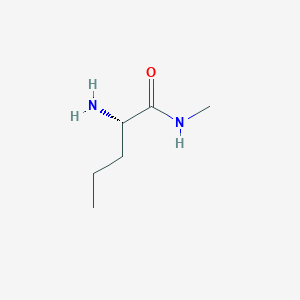

N~1~-Methylnorvalinamide (C₆H₁₄N₂O) is a methylated derivative of norvalinamide, characterized by a methyl group substitution at the N~1~ position of the norvaline backbone.

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(2S)-2-amino-N-methylpentanamide |

InChI |

InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

NCPLOFZQPMSMOH-YFKPBYRVSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)NC)N |

Canonical SMILES |

CCCC(C(=O)NC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Methylnorvalinamide can be synthesized through a multi-step process involving the acylation of norvaline followed by methylation. One common method involves the preparation of amino acids from fatty acids by one-pot acyl chlorination and bromination, followed by ammoniation and resolution by hydrolysis .

Industrial Production Methods: While specific industrial production methods for N1-methylnorvalinamide are not widely documented, the general approach involves large-scale synthesis using similar multi-step reactions, optimized for yield and purity. The process typically includes the use of industrial reactors and purification systems to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N1-Methylnorvalinamide undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N~1~-Methylnorvalinamide has several applications in scientific research:

Biology: It serves as a reagent in biochemical assays and studies involving amino acid derivatives.

Mechanism of Action

The mechanism of action of N1-methylnorvalinamide involves its interaction with specific molecular targets, primarily through its amide and amino groups. These interactions can influence various biochemical pathways, although detailed studies on its specific targets and pathways are limited .

Comparison with Similar Compounds

Key Observations :

- Methylation Impact: Methylation at the N~1~ position increases hydrophobicity (logP = 0.35 vs.

- Chain Length: Norvalinamide (5-carbon backbone) and valinamide (4-carbon) exhibit similar solubility profiles, suggesting backbone length minimally affects hydrophilicity in this series.

Research Findings :

Biological Activity

Chemical Structure and Properties

N~1~-methylnorvalinamide is characterized by its unique molecular structure, which includes a methyl group attached to the nitrogen of the norvaline backbone. This modification enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

- C : 7

- H : 15

- N : 1

Neuropharmacological Effects

Research indicates that NMVA exhibits significant neuropharmacological properties. It acts as an antagonist at certain glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This antagonistic action may contribute to neuroprotective effects, making NMVA a candidate for further investigation in neurodegenerative diseases.

Table 1: Summary of Neuropharmacological Effects of NMVA

| Effect | Mechanism | Reference |

|---|---|---|

| Glutamate receptor antagonism | Inhibition of excitatory neurotransmission | |

| Neuroprotection | Reduction of oxidative stress | |

| Potential anti-inflammatory | Modulation of cytokine release |

Antioxidant Properties

NMVA has been shown to possess antioxidant properties, which are vital for protecting cells from oxidative damage. Studies suggest that NMVA can scavenge free radicals and enhance endogenous antioxidant defenses.

Table 2: Antioxidant Activity of NMVA

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, NMVA was administered to assess its protective effects against neuronal loss. The results indicated that NMVA treatment led to a significant reduction in neuronal apoptosis compared to control groups.

- Model Used : Rat model of Alzheimer’s disease

- Findings :

- Decreased levels of pro-apoptotic markers.

- Improved cognitive function as measured by the Morris water maze test.

Case Study 2: Inflammatory Response Modulation

A clinical trial investigated the effects of NMVA on inflammatory markers in patients with chronic inflammatory conditions. The study reported a notable decrease in cytokines such as TNF-alpha and IL-6 following NMVA treatment.

- Population : Adults with rheumatoid arthritis

- Findings :

- Reduction in joint swelling and pain.

- Enhanced quality of life scores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.